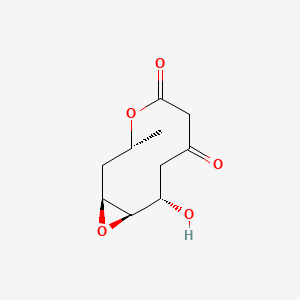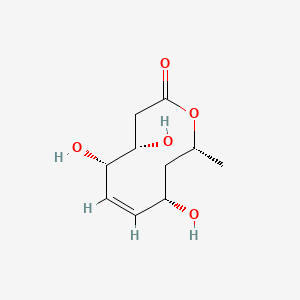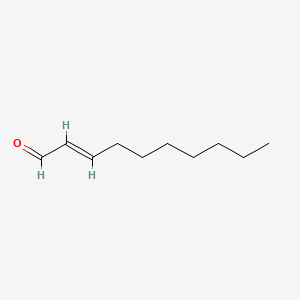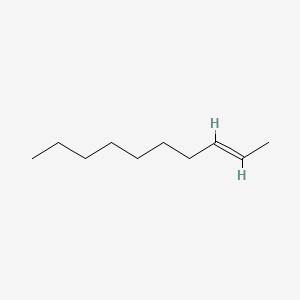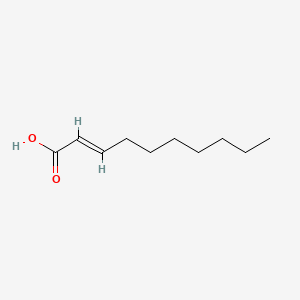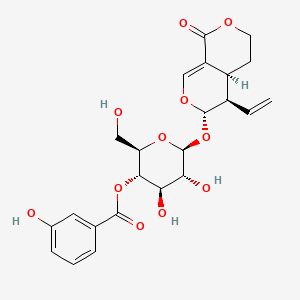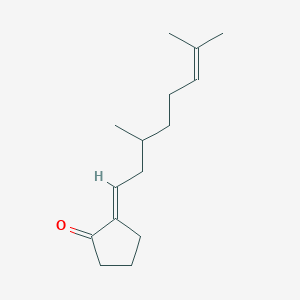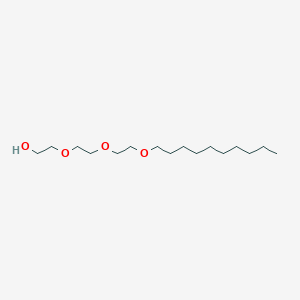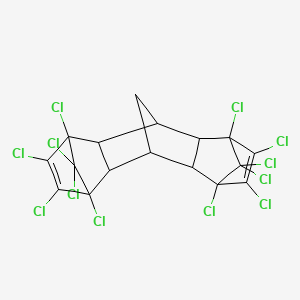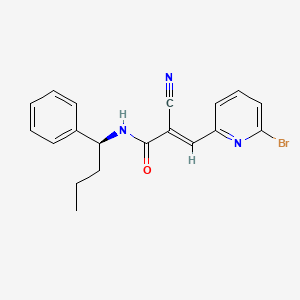
Degrasyn
Übersicht
Beschreibung
WP1130, also known as degrasyn, is a small molecule that acts as a selective inhibitor of deubiquitinating enzymes. It was initially identified as a Janus-activated kinase 2 (JAK2) kinase inhibitor but later found to have unique properties that make it a potent antitumor agent. WP1130 induces the accumulation of polyubiquitinated proteins into aggresomes, leading to tumor cell apoptosis .
Wissenschaftliche Forschungsanwendungen
WP1130 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: WP1130 wird als Werkzeugverbindung verwendet, um das Ubiquitin-Proteasom-System und die Rolle von Deubiquitinierungsenzymen bei der Proteinregulation zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Mechanismen des Proteinabbaus und die Bildung von Aggresomen in Zellen zu untersuchen.
Medizin: WP1130 hat sich als vielversprechend als Antitumormittel erwiesen, insbesondere bei der Behandlung von chronischer myeloischer Leukämie, Melanom, Glioblastom und myeloproliferativen Erkrankungen.
Industrie: WP1130 wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf das Ubiquitin-Proteasom-System abzielen.
5. Wirkmechanismus
WP1130 übt seine Wirkungen aus, indem es die Aktivität mehrerer Deubiquitinierungsenzyme hemmt, darunter USP9x, USP5, USP14 und UCH37. Diese Hemmung führt zur Akkumulation von polyubiquitinierten Proteinen, die dann in Aggresomen sequestiert werden. Die Bildung von Aggresomen löst die Autophagie und Apoptose in Tumorzellen aus. WP1130 senkt auch die Expression von antiapoptotischen Proteinen wie MCL-1 und erhöht die Expression von proapoptotischen Proteinen wie p53, was den Zelltod weiter fördert .
Wirkmechanismus
Target of Action
Degrasyn is a cell-permeable deubiquitinase (DUB) inhibitor . It directly inhibits the DUB activity of several enzymes, including USP9x, USP5, USP14, and UCH37 . These enzymes play crucial roles in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
This compound interacts with its targets by binding to various cysteine residues of essential proteins in a reversibly covalent manner . This interaction is facilitated by the electrophilic α-cyanoacrylamide moiety of this compound, which acts as a Michael acceptor . This binding leads to the inhibition of the target enzymes, thereby affecting their function .
Biochemical Pathways
The inhibition of DUBs by this compound affects several biochemical pathways. For instance, it has been shown to impact cell wall, lipid, and histidine biosynthesis . The compound’s interaction with its targets leads to the modification of these pathways, resulting in downstream effects that influence cellular functions .
Pharmacokinetics
Its ability to permeate cells suggests that it may have good bioavailability .
Result of Action
This compound has been shown to have anti-cancer and antimicrobial activity . It induces apoptosis of leukemia cells and exhibits antimicrobial activity against multi-resistant Staphylococcus aureus . These effects are attributed to the inhibition of DUBs and the subsequent changes in cellular processes .
Biochemische Analyse
Biochemical Properties
Degrasyn interacts with several enzymes and proteins. It directly inhibits the DUB activity of USP9x, USP5, USP14, and UCH37 . These interactions play a crucial role in the biochemical reactions involving this compound. For instance, this compound has been shown to downregulate the antiapoptotic proteins Bcr-Abl and JAK2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by downregulating the antiapoptotic proteins Bcr-Abl and JAK2 . This downregulation is associated with the induction of apoptosis and the blocking of autophagy . Furthermore, this compound has been shown to have antitumor activity in preclinical in vivo models with low levels of systemic toxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly inhibits the DUB activity of USP9x, USP5, USP14, and UCH37 . This inhibition leads to the rapid accumulation of polyubiquitinated proteins into juxtanuclear aggresomes, without affecting 20S proteasome activity . The accumulation of these proteins results in the downregulation of antiapoptotic proteins and the upregulation of proapoptotic proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound was shown to induce apoptosis and reduce Mcl-1 protein levels . Short hairpin RNA–mediated knockdown (KD) of Usp9x in myeloma cells resulted in transient induction of apoptosis, followed by a sustained reduction in cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a xenotransplant SCID mouse model of MCL, this compound alone showed modest prolongation of survival compared with vehicle alone .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to suppress the JAK-Stat signaling pathway . This suppression is associated with the downregulation of the antiapoptotic proteins Bcr-Abl and JAK2 .
Transport and Distribution
It is known that this compound is a cell-permeable compound , suggesting that it can freely diffuse across the cell membrane.
Subcellular Localization
Given its role as a DUB inhibitor, it is likely that it localizes to areas of the cell where its target DUBs (USP9x, USP5, USP14, and UCH37) are found .
Vorbereitungsmethoden
WP1130 is synthesized through a series of chemical reactions starting from a tyrphostin derivative. The synthetic route involves the following steps:
Formation of the core structure: The core structure of WP1130 is formed by reacting 6-bromopyridin-2-yl with (1S)-1-phenylbutylamine.
Addition of functional groups: The core structure is then modified by adding a cyano group and a prop-2-enamide group to form the final compound.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions carried out at elevated temperatures to ensure complete conversion .
Analyse Chemischer Reaktionen
WP1130 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: WP1130 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: WP1130 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
WP1130 ist im Vergleich zu anderen Inhibitoren von Deubiquitinierungsenzymen aufgrund seiner selektiven Hemmung mehrerer Enzyme und seiner Fähigkeit, die Bildung von Aggresomen zu induzieren, einzigartig. Ähnliche Verbindungen umfassen:
Bortezomib: Ein Proteasom-Inhibitor, der auch die Akkumulation von ubiquitinierten Proteinen induziert, jedoch über einen anderen Mechanismus.
AG490: Ein JAK2-Inhibitor, der keine Bildung von Aggresomen oder Autophagie induziert.
WP1066: Ein weiteres Tyrphostinderivat, das den JAK-STAT-Signalweg hemmt, aber andere antiproliferative Eigenschaften aufweist .
Der einzigartige Wirkmechanismus von WP1130 und seine Fähigkeit, mehrere Deubiquitinierungsenzyme anzugreifen, machen es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie.
Eigenschaften
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylbutyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-2-7-17(14-8-4-3-5-9-14)23-19(24)15(13-21)12-16-10-6-11-18(20)22-16/h3-6,8-12,17H,2,7H2,1H3,(H,23,24)/b15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDOPKHSVQTSJY-VMEIHUARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459281 | |
| Record name | WP1130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856243-80-6 | |
| Record name | Degrasyn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856243-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WP1130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


